molecular formula C11H15N5O2 B2704191 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide CAS No. 1234989-78-6

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide

Cat. No. B2704191
CAS RN: 1234989-78-6
M. Wt: 249.274
InChI Key: NLBAAEAEZNMDNY-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C11H15N5O2 and its molecular weight is 249.274. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Methodologies

A study highlights the synthesis of a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, showcasing advanced synthetic techniques and the potential for the development of therapeutic agents with improved pharmacokinetic properties (Latli et al., 2015). This work underscores the importance of innovative synthesis pathways for compounds with specific biological targets.

Potential Antipsychotic Agents

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including derivatives similar to the query compound, has indicated a unique profile that suggests potential antipsychotic properties without the typical interaction with dopamine receptors (Wise et al., 1987). This suggests a novel approach to treating psychosis with a reduced risk of dopamine-related side effects.

Coordination Complexes and Antioxidant Activity

Studies on pyrazole-acetamide derivatives have led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes, revealing insights into the self-assembly process influenced by hydrogen bonding and displaying significant antioxidant activity (Chkirate et al., 2019). This research exemplifies the compound's utility in developing antioxidant agents through metal coordination.

Heterocyclic Synthesis and Biological Activity

The synthesis of heterocycles incorporating pyrazole and oxadiazole moieties, like the query compound, has been explored, leading to novel structures with potential biological activities (Bondock et al., 2008). These studies provide a foundation for future research into the therapeutic and chemical properties of such compounds.

Antimicrobial and Enzyme Inhibition

Research on derivatives similar to the query compound has shown antimicrobial properties and inhibition of enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, suggesting applications in treating microbial infections and disorders related to enzyme dysfunction (Rehman et al., 2013).

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-7-4-8(2)16(15-7)6-10(17)12-5-11-14-13-9(3)18-11/h4H,5-6H2,1-3H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBAAEAEZNMDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=NN=C(O2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide

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